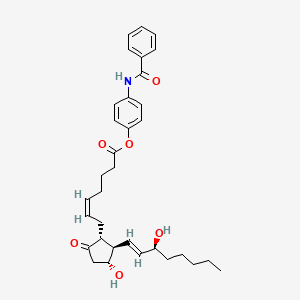

Prostaglandin E2 p-benzamidophenyl ester

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41NO6/c1-2-3-7-14-26(35)19-22-29-28(30(36)23-31(29)37)15-10-4-5-11-16-32(38)40-27-20-17-25(18-21-27)34-33(39)24-12-8-6-9-13-24/h4,6,8-10,12-13,17-22,26,28-29,31,35,37H,2-3,5,7,11,14-16,23H2,1H3,(H,34,39)/b10-4-,22-19+/t26-,28+,29+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKOSADNQUKMKP-QFPSZITRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57790-53-1 | |

| Record name | 4-(Benzoylamino)phenyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57790-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Prostaglandin E2 p-Benzamidophenyl Ester: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) p-benzamidophenyl ester is a synthetic, crystalline derivative of Prostaglandin E2, a pivotal endogenous lipid mediator.[1][2][3][4][5] While direct pharmacological data on the ester itself is limited in publicly available literature, its structural design strongly suggests it functions as a prodrug.[6][7][8] This technical guide delineates the presumed mechanism of action of Prostaglandin E2 p-benzamidophenyl ester, which is predicated on its hydrolysis to the active compound, PGE2. The guide will detail the established signaling pathways of PGE2 through its four receptor subtypes (EP1, EP2, EP3, and EP4), summarize the physiological responses, and provide an overview of the standard experimental protocols used to investigate the activity of PGE2 and its analogs.

Introduction: The Prodrug Concept

This compound is understood to be a prodrug of PGE2.[6][7][8] Prodrugs are inactive or less active molecules that are metabolically converted into an active drug within the body.[7][8] This approach is often employed to enhance the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug, such as stability, solubility, or bioavailability. In the case of this compound, the ester linkage is likely designed to be cleaved by endogenous esterases, releasing the biologically active PGE2.[6]

The core of its mechanism of action, therefore, lies in the pharmacology of PGE2.

The Active Moiety: Prostaglandin E2 (PGE2)

PGE2 is a principal product of the cyclooxygenase (COX) pathway and a member of the prostanoid family of lipid mediators.[2][9] It is involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, regulation of blood pressure, gastric protection, and immune modulation.[2][10][11] PGE2 exerts its diverse effects by binding to and activating a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2]

Mechanism of Action: EP Receptor Signaling Pathways

The biological activity of this compound is contingent on its hydrolysis to PGE2 and the subsequent activation of EP receptors. Each EP receptor subtype is coupled to a different intracellular signaling cascade, leading to a variety of cellular responses.

EP1 Receptor Signaling

The EP1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[12] Activation of EP1 by PGE2 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and subsequent cellular responses, such as smooth muscle contraction.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon PGE2 binding, these receptors activate adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[13] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and elicit cellular responses such as smooth muscle relaxation and inhibition of immune cell function.[13]

EP3 Receptor Signaling

The EP3 receptor is unique in that it couples to the Gi alpha subunit of the heterotrimeric G-protein, which inhibits adenylyl cyclase.[13] This leads to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. The EP3 receptor has multiple splice variants that can also couple to other signaling pathways, including Gq and G12/13, leading to a wider range of cellular responses such as inhibition of neurotransmitter release and platelet aggregation.

Quantitative Data

As of the date of this document, specific quantitative data on the binding affinity (Ki), potency (EC50/IC50), and receptor selectivity of this compound for the EP receptors are not available in the peer-reviewed scientific literature. Similarly, data on the rate and enzymatic process of its hydrolysis to PGE2 have not been published.

For the active metabolite, PGE2, the binding affinities for the EP receptors are in the low nanomolar range.

| Ligand | Receptor Subtype | Binding Affinity (Kd) |

| PGE2 | EP1 | 1-10 nM[2] |

| PGE2 | EP2 | 1-10 nM[2] |

| PGE2 | EP3 | 1-10 nM[2] |

| PGE2 | EP4 | 1-10 nM[2] |

Note: The exact Kd values can vary depending on the tissue and experimental conditions.

Experimental Protocols

The investigation of the mechanism of action of this compound would involve a two-stage process: confirming its conversion to PGE2 and then characterizing the effects of the released PGE2 on EP receptors. Below are generalized protocols for key experiments.

Hydrolysis Assay

This assay would determine the rate of conversion of the ester to PGE2 in a biologically relevant matrix.

Objective: To quantify the hydrolysis of this compound to PGE2 over time.

Methodology:

-

Incubation: Incubate this compound at a known concentration in a relevant biological matrix (e.g., human plasma, liver microsomes, or cell culture medium containing cells).

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Sample Preparation: Stop the reaction (e.g., by protein precipitation with acetonitrile) and separate the supernatant.

-

Quantification: Analyze the concentrations of both the ester and PGE2 in the supernatant using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the concentrations of the ester and PGE2 over time to determine the hydrolysis rate constant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C33H41NO6 | CID 90473691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Prostaglandin prodrugs. 5.1 Prostaglandin E2 ethylene ketal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prodrug - Wikipedia [en.wikipedia.org]

- 8. What Is a Prodrug? How Prodrugs Work, Examples, and More - GoodRx [goodrx.com]

- 9. Prostaglandin - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Mechanism of prostaglandin E2-induced substance P release from cultured sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Prostaglandin E2 p-Benzamidophenyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for Prostaglandin E2 (PGE2) p-benzamidophenyl ester, a crystalline derivative of the biologically significant lipid mediator, Prostaglandin E2. Due to the absence of a specifically published, step-by-step synthesis protocol for this exact molecule, this document outlines a detailed, two-step synthetic pathway based on well-established and widely practiced organic chemistry reactions: the amidation of p-aminophenol followed by a Steglich esterification. This guide includes detailed experimental protocols, tables of quantitative data based on typical reaction efficiencies, and mandatory visualizations of the synthetic workflow and the relevant biological signaling pathway of Prostaglandin E2. The intended audience for this guide includes researchers in medicinal chemistry, drug development professionals, and organic chemists working on the synthesis of complex biological molecules.

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid derived from arachidonic acid, playing a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The esterification of PGE2 at its carboxylic acid moiety can alter its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of novel therapeutic agents with modified solubility, stability, and biological activity. Prostaglandin E2 p-benzamidophenyl ester is one such derivative. This guide details a proposed synthetic pathway for its preparation, addressing a gap in currently available literature by providing a cohesive and detailed protocol.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages:

-

Synthesis of the phenolic precursor: Preparation of p-benzamidophenol via the benzoylation of p-aminophenol.

-

Esterification: Coupling of Prostaglandin E2 with p-benzamidophenol using the Steglich esterification method.

This approach utilizes common and reliable reactions, making it an accessible strategy for chemists with a foundational knowledge of organic synthesis.

Experimental Protocols

Step 1: Synthesis of p-Benzamidophenol

This procedure outlines the synthesis of the key intermediate, p-benzamidophenol, from p-aminophenol and benzoyl chloride.

Reaction Scheme:

Materials and Reagents:

-

p-Aminophenol

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-aminophenol (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude p-benzamidophenol by recrystallization from an ethyl acetate/hexanes mixture to afford a crystalline solid.

Step 2: Synthesis of this compound via Steglich Esterification

This protocol details the coupling of Prostaglandin E2 with the synthesized p-benzamidophenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Scheme:

Materials and Reagents:

-

Prostaglandin E2 (PGE2)

-

p-Benzamidophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Prostaglandin E2 (1.0 eq), p-benzamidophenol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. The yields are estimated based on typical efficiencies for these types of reactions.

Table 1: Reactant and Product Information for the Synthesis of p-Benzamidophenol

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| p-Aminophenol | C₆H₇NO | 109.13 | 1.0 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.05 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.1 |

| p-Benzamidophenol | C₁₃H₁₁NO₂ | 213.23 | - |

| Expected Yield | 80-90% |

Table 2: Reactant and Product Information for the Steglich Esterification

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Prostaglandin E2 | C₂₀H₃₂O₅ | 352.47 | 1.0 |

| p-Benzamidophenol | C₁₃H₁₁NO₂ | 213.23 | 1.2 |

| DCC | C₁₃H₂₂N₂ | 206.33 | 1.2 |

| DMAP | C₇H₁₀N₂ | 122.17 | 0.1 |

| This compound | C₃₃H₄₁NO₆ | 547.68 | - |

| Expected Yield | 60-75% |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₃H₄₁NO₆ |

| Molar Mass | 547.68 g/mol |

| Appearance | Crystalline solid |

| Purity (typical) | ≥98% |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors initiates different intracellular signaling cascades.

Caption: Simplified signaling pathways of Prostaglandin E2 via its receptors.

Conclusion

This technical guide provides a robust and detailed framework for the synthesis of this compound. By leveraging established synthetic methodologies, this document offers a clear and actionable protocol for researchers and professionals in the field of drug development and organic synthesis. The provided experimental details, quantitative data, and visual diagrams are intended to facilitate the successful synthesis and further investigation of this and other related prostaglandin derivatives. Future work should focus on the experimental validation of this proposed pathway and the full characterization of the final product to confirm its structure and purity.

An In-depth Technical Guide to Prostaglandin E2 p-benzamidophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It exerts a wide range of physiological and pathological effects, including the modulation of inflammation, pain, fever, immune responses, and gastric mucosal integrity. These effects are mediated through its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.

Prostaglandin E2 p-benzamidophenyl ester is a synthetic crystalline derivative of PGE2 where the carboxylic acid moiety has been esterified.[1] This modification can alter the parent molecule's physicochemical properties, such as stability and lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile. Such ester derivatives are valuable tools in research for studying the biological roles of PGE2 and for the development of novel therapeutics targeting the prostaglandin signaling pathway. This guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols, and an exploration of the associated signaling pathways.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | [3] |

| Synonyms | PGE2 p-benzamidophenyl ester | [1][3] |

| CAS Number | 57790-53-1 | [1][3] |

| Molecular Formula | C₃₃H₄₁NO₆ | [1][2] |

| Molecular Weight | 547.7 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Melting Point | Undetermined | [4] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years (when stored at -20°C) | [2] |

Table 2: Solubility Data of this compound

| Solvent | Solubility | Source |

| Ethanol | ~6 mg/mL | [2] |

| Dimethylformamide (DMF) | ~65 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | ~28 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~125 µg/mL | [2] |

Signaling Pathways of Prostaglandin E2 Receptors

The biological effects of Prostaglandin E2 and its analogs are mediated through four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), each initiating distinct intracellular signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

References

An In-depth Technical Guide to Prostaglandin E2 p-benzamidophenyl ester: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and tissue repair. However, its therapeutic potential is often hampered by its chemical instability and rapid metabolism. This technical guide delves into the discovery and history of a specific crystalline derivative, Prostaglandin E2 p-benzamidophenyl ester (CAS 57790-53-1), developed to address these stability issues. This document provides a comprehensive overview of its synthesis, physicochemical properties, and the biological rationale for its creation, positioning it as a stable prodrug of PGE2. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction: The Challenge of Prostaglandin E2 Stability

Prostaglandin E2, a member of the eicosanoid family, exerts its potent biological effects through interaction with four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4).[1] Its broad spectrum of activity has made it a molecule of significant interest for therapeutic applications. However, the inherent chemical instability of PGE2, particularly its susceptibility to dehydration in both acidic and basic conditions, has posed significant challenges for the development of stable pharmaceutical formulations.

To overcome this limitation, researchers have explored the synthesis of various prostaglandin analogs and prodrugs.[2] A key strategy has been the esterification of the carboxylic acid moiety of PGE2 to create more stable, crystalline derivatives that can release the active PGE2 molecule in vivo through enzymatic hydrolysis.

Discovery and History: The Advent of Crystalline Phenyl Esters

In the late 1970s, a systematic effort was undertaken to enhance the solid-state stability of dinoprostone (the pharmaceutical name for PGE2) through the formation of crystalline C1-phenyl esters. This research, spearheaded by Morozowich and colleagues, led to the synthesis of a series of para-substituted phenyl esters of PGE2.[2] The primary goal was to develop crystalline compounds with improved stability compared to the parent prostaglandin.[2]

This compound emerged from this research as one such crystalline derivative. The rationale behind creating phenyl esters was based on the hypothesis that the electronic nature and steric bulk of the ester group could significantly influence the crystallinity and, consequently, the solid-state stability of the molecule.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57790-53-1 | [1][3] |

| Molecular Formula | C₃₃H₄₁NO₆ | [1][3] |

| Molecular Weight | 547.7 g/mol | [1][3] |

| IUPAC Name | (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | [4] |

| Synonyms | PGE2 p-benzamidophenyl ester | [1][3] |

| Melting Point | Not explicitly available in searched documents. | |

| Solubility | Soluble in DMF (>38 mg/ml), DMSO (>35 mg/ml), and Ethanol (>40 mg/ml). Poorly soluble in PBS. | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound, as part of a series of C1-phenyl esters, was first described by Morozowich et al. in 1979. The general approach involves the esterification of the carboxylic acid group of Prostaglandin E2. While the full detailed protocol from the original publication could not be retrieved, the synthesis can be conceptually understood as a standard esterification reaction.

Conceptual Synthesis Workflow

A plausible experimental protocol, based on general knowledge of ester synthesis, would involve the following steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of Prostaglandin E2 would likely be activated to facilitate the esterification. This could be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (DCC) or a carbonyldiimidazole (CDI).

-

Esterification Reaction: The activated Prostaglandin E2 would then be reacted with p-benzamidophenol in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Workup and Purification: Following the reaction, the mixture would be worked up to remove byproducts and unreacted starting materials. Purification would likely be achieved through column chromatography on silica gel.

-

Crystallization: The purified product would then be crystallized from an appropriate solvent system to yield the final crystalline ester.

Biological Activity and Mechanism of Action

This compound is designed as a prodrug of Prostaglandin E2. Upon administration, it is expected to be hydrolyzed by esterases present in bodily fluids and tissues to release the active Prostaglandin E2 molecule and p-benzamidophenol.

Prodrug Hydrolysis and Action

The liberated Prostaglandin E2 then interacts with its cognate EP receptors to elicit a biological response. The signaling pathways of the EP receptors are diverse:

-

EP1: Coupled to Gq, leading to an increase in intracellular calcium.

-

EP2 and EP4: Coupled to Gs, leading to an increase in intracellular cAMP.

-

EP3: Primarily coupled to Gi, leading to a decrease in intracellular cAMP, although splice variants can couple to other G proteins.

PGE2 Receptor Signaling Pathways

Quantitative Data Summary

Detailed quantitative data for this compound is sparse in the available literature. The following table summarizes the available information.

| Data Type | Value/Result | Reference |

| Purity | ≥98% (as commercially available) | [1] |

| Stability | As a crystalline solid, expected to be significantly more stable than amorphous PGE2. | [2] |

| Biological Activity | Described as biologically active, presumably through hydrolysis to PGE2. Specific potency data not found. | [2] |

Conclusion

This compound represents a significant historical development in the quest for stable and effective prostaglandin-based therapeutics. Its creation as a crystalline prodrug addressed the critical issue of the chemical instability of Prostaglandin E2. While detailed biological and pharmacological data for this specific ester are not extensively published, its conceptual framework as a stable delivery form of PGE2 remains a valuable approach in drug development. This technical guide provides a foundational understanding of its discovery, synthesis, and proposed mechanism of action, serving as a resource for researchers interested in prostaglandin chemistry and pharmacology. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this and related esters could unveil new therapeutic opportunities.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C33H41NO6 | CID 90473691 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Effects of Prostaglandin E2 p-Benzamidophenyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune modulation, and carcinogenesis. Its therapeutic potential is often limited by its chemical instability and rapid metabolism. Prostaglandin E2 p-benzamidophenyl ester is a crystalline derivative of PGE2, designed to offer enhanced stability, likely acting as a prodrug that releases the active PGE2 molecule in a biological environment. This technical guide provides an in-depth overview of the anticipated in vitro effects of this compound, based on the extensive research conducted on its parent compound, PGE2. It details the compound's mechanism of action through its interaction with the four E-prostanoid (EP) receptors and their subsequent signaling cascades. Furthermore, this guide offers comprehensive, step-by-step protocols for key in vitro assays to evaluate its biological activities, including assessments of cell viability, apoptosis, protein expression, and gene expression. Quantitative data from relevant studies on PGE2 are summarized, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.

Introduction

Prostaglandin E2 (PGE2) is a key product of the cyclooxygenase (COX) pathway and one of the most extensively studied prostaglandins.[1][2] Its biological activities are diverse and cell-type dependent, influencing processes such as inflammation, fertility, gastric mucosal integrity, and immune responses.[1][2] The effects of PGE2 are mediated by four distinct G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[1][3] These receptors exhibit different signal transduction mechanisms, leading to a wide range of cellular responses.[3][4]

This compound is a synthetic, crystalline derivative of PGE2, esterified at the carboxylic acid moiety.[5] This modification is intended to improve the compound's solid-state stability.[6] It is presumed that in an in vitro setting, cellular esterases hydrolyze the ester bond, releasing the active PGE2 molecule. Therefore, the in vitro effects of this compound are expected to mirror those of PGE2.

This guide will focus on the known in vitro effects of PGE2 as a proxy for its p-benzamidophenyl ester derivative, providing researchers with the necessary information to design and execute experiments to investigate its biological functions.

Mechanism of Action: EP Receptor Signaling

The diverse biological effects of PGE2 are initiated by its binding to one of the four EP receptor subtypes. Each receptor is coupled to a distinct G-protein, triggering a specific downstream signaling cascade.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gαq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This pathway is often associated with smooth muscle contraction and has been implicated in inflammatory pain.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to the Gαs protein, which activates adenylyl cyclase (AC).[4][7] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[4][7] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression.[4] The EP4 receptor can also signal through a Gαs-independent pathway involving β-arrestin and Src, leading to the activation of the PI3K/Akt pathway.[3][7] These pathways are generally associated with vasodilation, immune suppression, and cell proliferation.[7][8]

EP3 Receptor Signaling

The EP3 receptor is unique in that it has multiple splice variants that can couple to different G-proteins, most commonly the inhibitory Gαi protein.[7] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] Some EP3 isoforms can also couple to Gαq or Gα12/13, leading to increased intracellular Ca2+ or activation of the Rho signaling pathway, respectively.[7] The diverse signaling potential of the EP3 receptor contributes to the complex and sometimes opposing effects of PGE2.

In Vitro Biological Effects and Quantitative Data

The in vitro effects of PGE2 are highly context-dependent, varying with cell type, concentration, and the expression profile of EP receptors. Below is a summary of key reported effects with associated quantitative data.

Apoptosis

PGE2 can exert both pro- and anti-apoptotic effects.

-

Pro-apoptotic Effects: In normal human lung fibroblasts (IMR-90), PGE2 induces apoptosis in a dose-dependent manner, with an EC50 of approximately 50 nM.[9] This effect is mediated through the EP2 and EP4 receptors and involves the activation of both caspase-8 and caspase-9.[9] PGE2 has also been shown to induce apoptosis in immature B-cell lymphomas.

-

Anti-apoptotic Effects: Conversely, in gastric mucosal cells, PGE2 protects against ethanol-induced apoptosis via EP2 and EP4 receptor activation and the subsequent cAMP/PKA pathway. In fibrotic lung alveolar epithelial cells, PGE2 has a protective effect against FasL-induced apoptosis.[10]

Table 1: Quantitative Data on PGE2-Induced Apoptosis in Lung Fibroblasts

| Cell Line | Treatment | Incubation Time | Assay | Result | Reference |

| IMR-90 | 10-1000 nM PGE2 | 24 hours | Annexin V | Dose-dependent increase (EC50 ~50 nM) | [9] |

| IMR-90 | 0.5 µM PGE2 | 24 hours | Caspase-3 Activity | Significant increase | [9] |

| Fibrotic Lung Fibroblasts | 10⁻⁷ M PGE2 + FasL | 24 hours | Annexin V | ~2.5-fold increase in apoptosis vs. FasL alone | [10] |

Cell Viability and Proliferation

The effect of PGE2 on cell viability and proliferation is also cell-type specific.

-

Inhibition of Proliferation: In lung fibroblasts, PGE2 is known to inhibit proliferation, an effect mediated by the EP2 receptor and the cAMP/PKA pathway.

-

Stimulation of Proliferation: In contrast, PGE2 can promote the proliferation of certain cancer cells, such as colorectal cancer cells, often through EP2 and EP4 signaling.

Table 2: Quantitative Data on PGE2 Effects on Cell Viability/Proliferation

| Cell Line | Treatment | Incubation Time | Assay | Result | Reference |

| Human Lung Fibroblasts | PGE2 | Not specified | Proliferation Assay | Inhibition | |

| Colorectal Cancer Cells | PGE2 | Not specified | Proliferation Assay | Stimulation |

Gene and Protein Expression

PGE2 modulates the expression of a wide range of genes and proteins involved in inflammation, cell survival, and tissue remodeling.

-

Downregulation: In human colon adenocarcinoma cell lines, PGE2 has been shown to down-regulate the expression of HLA-DR antigens.

-

Upregulation: In lung adenocarcinoma cells, PGE2 upregulates the expression of cyclin D1, COX-2, iNOS, and c-Myc.[11] In lung fibroblasts, PGE2 can attenuate TGF-β1-induced expression of fibrotic proteins like α-SMA and fibronectin.[12]

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological effects of this compound. It is assumed that the ester will be hydrolyzed to PGE2 in the experimental setup.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent like DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control wells.

-

Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[13]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Incubate the plate at room temperature in the dark for at least 2 hours, with occasional shaking, to ensure complete solubilization.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, total Akt, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using appropriate software and normalize to a loading control like β-actin.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

qPCR is used to measure the relative abundance of specific mRNA transcripts.

Materials:

-

Cells of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific forward and reverse primers (e.g., for COX-2, c-Myc, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with this compound.

-

Extract total RNA from the cells using a suitable kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Table 3: Example qPCR Primer Sequences for Human Genes

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| PTGES | GAGGATGCCCTGAGACACGGA | CCAGAAAGGAGTAGACGAAGCC | [14] |

| PTGES2 | CCTCTATGAGGCTGCTGACAAG | ATCACACGCAGCACGCCATACA | |

| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |

Conclusion

This compound, as a stable prodrug of PGE2, offers a valuable tool for investigating the multifaceted roles of this potent lipid mediator in vitro. Its biological effects are dictated by the cellular context, particularly the expression and downstream signaling of the four EP receptor subtypes. This technical guide provides a comprehensive framework for researchers to explore the in vitro activities of this compound, from understanding its fundamental mechanism of action to applying detailed experimental protocols for its characterization. The provided quantitative data and signaling pathway diagrams serve as a valuable reference for experimental design and data interpretation. Further research is warranted to directly compare the in vitro potency and efficacy of this compound with its parent compound, PGE2, and to elucidate its potential as a therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diminished Prostaglandin E2 Contributes to the Apoptosis Paradox in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PGE2/EP3/SRC signaling induces EGFR nuclear translocation and growth through EGFR ligands release in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 attenuates lung fibroblast differentiation via inactivation of Yes Activated Protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. origene.com [origene.com]

- 14. origene.com [origene.com]

Prostaglandin E2 p-Benzamidophenyl Ester vs. Free Acid PGE2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and tissue repair. Its therapeutic potential is often limited by its rapid metabolism and chemical instability. Prodrug strategies, such as esterification, are employed to enhance its delivery and pharmacokinetic profile. This technical guide provides an in-depth comparison of Prostaglandin E2 p-benzamidophenyl ester and its active form, the free acid PGE2. This document will delve into their chemical properties, mechanism of action, and the experimental methodologies used to characterize these compounds, presented with the understanding that the ester likely functions as a prodrug, requiring hydrolysis to the active free acid to elicit its biological effects.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of Prostaglandin E2 (PGE2) and its p-benzamidophenyl ester derivative is presented below. The esterification of the carboxylic acid moiety in PGE2 with a p-benzamidophenyl group significantly alters its molecular weight and is expected to increase its lipophilicity, which can influence its solubility, stability, and cell permeability.

| Property | Prostaglandin E2 (Free Acid) | This compound | Reference(s) |

| Molecular Formula | C₂₀H₃₂O₅ | C₃₃H₄₁NO₆ | [1][2] |

| Molecular Weight | 352.5 g/mol | 547.7 g/mol | [1][2] |

| Appearance | Crystalline solid | Crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF (~100 mg/mL). Sparingly soluble in aqueous buffers; solubility in PBS (pH 7.2) is approximately 5 mg/mL. | Soluble in DMF (65 mg/mL), DMSO (28 mg/mL), and Ethanol (6 mg/mL). Poorly soluble in PBS (pH 7.2) (<125 µg/mL). | [1][3][4] |

| Stability | Stable as a solid at -20°C for ≥4 years. Aqueous solutions are less stable and not recommended for storage for more than a day. Stability is pH-dependent. | Stable as a solid at -20°C for ≥ 4 years. | [1][5] |

Mechanism of Action: A Prodrug Hypothesis

While direct comparative studies are limited, the chemical structure of this compound strongly suggests it functions as a prodrug. The ester linkage at the C1 carboxyl group masks the active free acid. It is hypothesized that upon administration, the ester is hydrolyzed by endogenous esterases present in plasma and tissues to release the active PGE2 molecule. This conversion is a critical step for the biological activity of the compound. Studies on other PGE2 esters, such as the glycerol ester, have demonstrated that their biological effects are dependent on their hydrolysis to the free acid PGE2.[6] The released PGE2 then interacts with its cognate E-prostanoid (EP) receptors to initiate downstream signaling.

PGE2 Signaling Pathways

Free acid PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1] These receptors are coupled to different intracellular signaling pathways, leading to a wide range of cellular responses.

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, often associated with smooth muscle contraction.[7]

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is typically involved in vasodilation, inflammation, and immune modulation.[7][8]

-

EP3 Receptor: This receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7]

The differential expression of these receptors in various tissues and cell types accounts for the multifaceted and sometimes opposing actions of PGE2.

Caption: PGE2 Signaling Pathways via EP Receptors.

Comparative Biological Activity

The biological activity of the p-benzamidophenyl ester is contingent on its conversion to PGE2. Therefore, the potency and efficacy of the ester will be influenced by its rate of hydrolysis in the experimental system. The following tables summarize the reported biological activities of the free acid PGE2.

Receptor Binding Affinity of PGE2

| Receptor Subtype | Species | Kd (nM) | Reference(s) |

| EP1 | Human | 16 - 25 | [7] |

| EP2 | Human | ~13 | [8][9] |

| Mouse | ~12 | [8][9] | |

| EP3 | - | - | - |

| EP4 | Mouse | 0.59 - 1.27 | [7] |

| Mixed EP Receptors | Human (Adipocytes) | High affinity: 2Low affinity: 56 | [10] |

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity.

Functional Potency of PGE2

| Biological Effect | Experimental System | EC₅₀ / IC₅₀ (nM) | Reference(s) |

| cAMP Accumulation (EC₅₀) | HEK-EP2 cells | ~4.33 | [11] |

| HEK-EP4 cells | ~14.0 | [11] | |

| Neuroblastoma cells (EP2) | ~40 | [12] | |

| Inhibition of Lipolysis (IC₅₀) | Human Adipocytes (basal) | 0.9 | [10] |

| Human Adipocytes (isoproterenol-stimulated) | 3.8 | [10] | |

| Inhibition of Neutrophil Chemotaxis (EC₅₀) | Human Neutrophils | 90 | [13] |

| Inhibition of Superoxide Production (IC₅₀) | Rat Mixed Glial Cultures | 0.13 | [14] |

| Inhibition of TNF-α Production (IC₅₀) | Rat Mixed Glial Cultures | 10.14 | [14] |

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of PGE2 and its analogs. Specific details may vary depending on the cell type, reagents, and equipment used.

Prodrug Hydrolysis Assay

This assay is designed to determine the rate at which the PGE2 p-benzamidophenyl ester is converted to the free acid PGE2 in a biological matrix.

Caption: Workflow for Prodrug Hydrolysis Assay.

Methodology:

-

Preparation of Biological Matrix: Obtain plasma, serum, or cell lysates from the species of interest.

-

Incubation: Add a known concentration of this compound to the biological matrix and incubate at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

-

Reaction Quenching: Immediately stop the enzymatic hydrolysis by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol).

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the prostaglandins from the matrix.

-

Analysis: Quantify the concentrations of both the remaining p-benzamidophenyl ester and the newly formed free acid PGE2 using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of the ester and the free acid over time to determine the rate of hydrolysis.

EP Receptor Binding Assay

This competitive binding assay measures the affinity of a test compound (e.g., PGE2 or its ester) for a specific EP receptor subtype.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a single human EP receptor subtype (e.g., EP1, EP2, EP3, or EP4).

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of radiolabeled PGE2 (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.

-

Separation: Separate the receptor-bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cyclic AMP, a key second messenger for EP2 and EP4 receptors.

Caption: Workflow for cAMP Accumulation Assay.

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the EP receptor of interest (typically EP2 or EP4).

-

Pre-incubation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Compound Stimulation: Add varying concentrations of the test compound (PGE2 or its ester) to the cells and incubate for a defined period.

-

Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available assay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

Data Analysis: Plot the measured cAMP concentration against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This compound is a crystalline derivative of PGE2 that is best understood as a prodrug of the pharmacologically active free acid. Its increased lipophilicity may offer advantages in terms of formulation and cellular permeability, potentially leading to an altered pharmacokinetic and pharmacodynamic profile compared to the direct administration of PGE2. The biological effects of the ester are ultimately mediated by the free acid PGE2 following enzymatic hydrolysis, and are therefore dependent on the expression and activity of PGE2's four receptor subtypes: EP1, EP2, EP3, and EP4. A thorough understanding of the hydrolysis kinetics of the ester in the target biological system is crucial for the interpretation of experimental data and for the rational design of future therapeutic applications. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other PGE2 prodrugs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C33H41NO6 | CID 90473691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mpbio.com [mpbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin E2 p-Benzamidophenyl Ester: A Technical Guide to Solubility, Stability, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological signaling of Prostaglandin E2 p-benzamidophenyl ester. The information is intended to support researchers and professionals in the fields of pharmacology, drug development, and biomedical research in the effective use and study of this compound.

Executive Summary

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a crucial role in a myriad of physiological and pathological processes. The p-benzamidophenyl ester of PGE2 is a crystalline derivative designed to potentially enhance the stability of the parent compound. This document outlines the available data on its solubility and stability, provides detailed experimental protocols for its analysis, and illustrates the intricate signaling pathways it modulates through the Prostaglandin E2 receptors.

Solubility

Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in publicly accessible literature. Commercial suppliers often provide this information on product-specific data sheets. However, based on the nature of similar prostaglandin esters, a general solubility profile can be inferred.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Expected Solubility | Notes |

| Halogenated Solvents | Soluble | e.g., Dichloromethane, Chloroform. |

| Ethers | Soluble | e.g., Tetrahydrofuran (THF), Diethyl ether. |

| Alcohols | Soluble | e.g., Ethanol, Methanol. |

| Aprotic Polar Solvents | Soluble | e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). |

| Aqueous Buffers | Sparingly Soluble | Solubility is expected to be low in aqueous media. The use of a co-solvent such as DMSO or ethanol is recommended for aqueous stock solutions. |

Stability

This compound, as a crystalline phenyl ester of dinoprostone (PGE2), has been synthesized to improve the solid-state stability of the parent prostaglandin[1].

Table 2: Stability Profile of this compound

| Condition | Stability Summary | Recommendations |

| Solid State | Crystalline esters of PGE2 demonstrate improved solid-state stability compared to the parent compound[1]. One supplier suggests a shelf life of ≥ 4 years for the solid material. | Store as a crystalline solid at -20°C for long-term stability. Keep the container tightly sealed and protected from moisture. |

| In Solution | Stability in solution is dependent on the solvent, pH, and temperature. Prostaglandins are generally unstable in aqueous solutions, particularly at acidic or basic pH, due to hydrolysis and other degradation pathways. | Prepare solutions fresh for immediate use. If storage is necessary, store in an organic solvent such as ethanol or DMSO at -80°C. Avoid repeated freeze-thaw cycles. For aqueous experimental media, prepare the final dilution from a concentrated organic stock solution immediately before the experiment. |

| Temperature | Elevated temperatures will accelerate degradation, both in solid form and in solution. | Maintain at recommended storage temperatures (-20°C for solid, -80°C for solutions). Allow the compound to equilibrate to room temperature before opening to prevent condensation. |

| pH | PGE2 and its esters are susceptible to degradation in both acidic and alkaline conditions. Neutral pH (6.0-7.5) is generally preferred for short-term handling in aqueous media. | When preparing aqueous dilutions, use a buffer at or near neutral pH. Minimize the time the compound is in an aqueous environment. |

| Light | While specific data for this ester is unavailable, prostaglandins can be light-sensitive. | Protect solid compound and solutions from direct light. Use amber vials or wrap containers in foil. |

Experimental Protocols

Protocol for a Representative Solubility Study

This protocol describes a general method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Ethanol, DMSO, Phosphate Buffered Saline)

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation for Solubility Determination:

-

Add an excess amount of the compound to a known volume of the test solvent in a sealed vial.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Develop a suitable chromatographic method to achieve good separation and peak shape. A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point.

-

Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

-

Caption: Workflow for Solubility Determination.

Protocol for a Representative Stability Study

This protocol outlines a method to assess the stability of this compound in a solution under specific conditions using LC-MS/MS.

Objective: To determine the degradation rate of this compound in solution over time at a given temperature and pH.

Materials:

-

This compound

-

Solvent or buffer for the study

-

LC-MS/MS system

-

Analytical column (e.g., C18 or Phenyl-Hexyl)

-

Incubator or water bath

-

Internal standard (e.g., a deuterated analog like PGE2-d4)

-

Quenching solution (e.g., acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable organic solvent.

-

Dilute the stock solution into the test buffer (e.g., PBS pH 7.4) to a known initial concentration (T=0 sample).

-

-

Incubation:

-

Place aliquots of the test solution in sealed vials and incubate them at a constant temperature (e.g., 37°C).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.

-

Immediately quench the degradation reaction by adding a quenching solution and the internal standard. This also serves to precipitate proteins if present.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and selective LC-MS/MS method. A phenyl-hexyl column can be used for separation, with a mobile phase gradient of acetonitrile and ammonium acetate buffer.

-

Use tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent compound and potentially its degradation products. The mass transitions for the ester and the internal standard need to be optimized.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard at each time point.

-

Plot the percentage of the compound remaining versus time.

-

Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) to calculate the half-life (t½) of the compound under the tested conditions.

-

Caption: Workflow for Stability Assessment.

Prostaglandin E2 Signaling Pathways

Upon hydrolysis of the ester moiety, the active Prostaglandin E2 modulates cellular responses by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and activate divergent downstream signaling cascades, leading to a wide range of biological effects.

Caption: PGE2 Receptor Signaling Pathways.

-

EP1 Receptor: Coupled to Gαq, its activation stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), which mediates cellular responses such as smooth muscle contraction.

-

EP2 and EP4 Receptors: Both are coupled to Gαs. Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, often resulting in smooth muscle relaxation, vasodilation, and modulation of inflammatory and immune responses.

-

EP3 Receptor: This receptor is primarily coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway often counteracts the effects of EP2 and EP4 signaling and can be involved in processes like the inhibition of neurotransmitter and hormone release.

Conclusion

This compound is a valuable tool for researchers studying the multifaceted roles of PGE2. While specific quantitative data on its solubility and stability are limited, its design as a crystalline ester suggests enhanced solid-state stability. The provided protocols offer a framework for researchers to determine these parameters for their specific experimental conditions. A thorough understanding of the distinct PGE2 signaling pathways is critical for interpreting experimental outcomes and for the development of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Prostaglandin E2 p-benzamidophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 p-benzamidophenyl ester (PGE2-BAPE) is a synthetic, crystalline derivative of Prostaglandin E2 (PGE2).[1][2][3] PGE2 is a principal product of the cyclooxygenase (COX) pathway and a widely investigated prostaglandin with profound effects on various physiological and pathological processes, including inflammation, immune modulation, fertility, and gastric mucosal integrity.[1][3] PGE2-BAPE, as an esterified form of PGE2, is designed for research applications, likely offering altered stability or cell permeability characteristics compared to the parent compound.[2][4] This document provides detailed application notes and protocols for the use of PGE2-BAPE in cell culture, based on the known biological activities and signaling pathways of its parent compound, PGE2.

PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][5][6] These receptors are coupled to different intracellular signaling cascades, leading to a wide range of cellular responses depending on the cell type and the specific EP receptors expressed.[6][7]

Data Presentation

Table 1: Prostaglandin E2 Receptor Characteristics and Signaling Pathways

| Receptor | G-Protein Coupling | Primary Signaling Pathway | General Cellular Response |

| EP1 | Gq | Activation of Phospholipase C -> IP3 -> Increased intracellular Ca2+ | Smooth muscle contraction, pain sensitization[8][9] |

| EP2 | Gs | Activation of Adenylyl Cyclase -> Increased cAMP -> PKA activation | Immune suppression, vasodilation, stem cell expansion[5][7][10] |

| EP3 | Gi/Gs/Gq | Inhibition/activation of Adenylyl Cyclase, Activation of Phospholipase C | Diverse, including inhibition of neurotransmitter release, fever |

| EP4 | Gs | Activation of Adenylyl Cyclase -> Increased cAMP -> PKA activation, PI3K activation | Immune modulation, bone formation, cancer progression[6][7] |

Table 2: Exemplary Effects of Prostaglandin E2 in Cell Culture Models

| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| Human Erythrocytes | 10⁻¹⁰ M | Not specified | ~30% decrease in filterability, ~10% reduction in mean cell volume | [11] |

| Neonatal Mouse Parietal Bones | 10⁻⁸ M | 6 hours | Significant increase in Interleukin-6 (IL-6) production | [11] |

| Lgr5+ Mouse Colonic Organoids | 10 µM | 5 days | 28% increase in cell proliferation, ~180% increase in stem cell number | [10] |

| Human T cells | 10⁻⁶ M | 24 hours | 40%-78% inhibition of IL-2 receptor (CD25) expression | [12] |

| Cultured Adult Rat Dorsal Root Ganglion Cells | 100 nM | Not specified | Induction of Substance P release | [8] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

-

This compound (PGE2-BAPE)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile cell culture medium

Procedure:

-

Reconstitution of PGE2-BAPE: Based on the solubility of the parent compound PGE2, it is recommended to prepare a high-concentration stock solution in an organic solvent.[11] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of PGE2-BAPE in anhydrous DMSO or ethanol.

-

Aliquot and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to several months.[13] As with PGE2, solutions of PGE2-BAPE may be less stable at lower concentrations.

Protocol 2: General Cell Treatment Protocol

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

PGE2-BAPE stock solution

-

Vehicle control (DMSO or Ethanol)

Procedure:

-

Cell Seeding: Plate the cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and stabilize overnight, or as required by the specific cell line.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the PGE2-BAPE stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control using the same final concentration of the solvent (e.g., 0.1% DMSO) as in the highest concentration of PGE2-BAPE.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of PGE2-BAPE or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), proliferation assays (e.g., BrdU incorporation), apoptosis assays (e.g., Annexin V staining), gene expression analysis (e.g., RT-qPCR), or protein analysis (e.g., Western blotting, ELISA).

Visualizations

Signaling Pathways

Caption: PGE2 receptor signaling pathways.

Experimental Workflow

Caption: General experimental workflow for cell culture studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 8. Mechanism of prostaglandin E2-induced substance P release from cultured sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic prostaglandin E2 treatment induces the synthesis of the pain-related peptide substance P and calcitonin gene-related peptide in cultured sensory ganglion explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Prostaglandin E2 and the increase of intracellular cAMP inhibit the expression of interleukin 2 receptors in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols: Prostaglandin E2 p-benzamidophenyl ester in Inflammation Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a pivotal lipid mediator in a wide array of physiological and pathological processes. Its role in inflammation is particularly complex, exhibiting both pro- and anti-inflammatory effects that are dependent on the cellular context, the concentration of PGE2, and the specific E-prostanoid (EP) receptors expressed on target cells. Prostaglandin E2 p-benzamidophenyl ester (PGE2-BAPE) is a crystalline derivative of PGE2, esterified at the carboxylic acid moiety.[1][2] This modification is often employed to enhance the stability of the parent compound.[3] It is anticipated that in biological systems, PGE2-BAPE acts as a prodrug, being hydrolyzed to release the active PGE2. Therefore, its application in inflammation research models is predicated on the well-documented activities of PGE2.

These application notes provide an overview of the multifaceted roles of PGE2 in inflammation and detailed protocols for its use in common research models. The data and methodologies presented are based on the known effects of PGE2, which serves as the active form of PGE2-BAPE.

Mechanism of Action: The Dichotomous Role of PGE2 in Inflammation

PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3][4] The differential expression of these receptors on various immune and tissue cells, coupled with their unique downstream signaling pathways, dictates the ultimate biological response.[5]

-

Pro-inflammatory Effects: PGE2 is a classic mediator of acute inflammation, contributing to the cardinal signs of inflammation: redness (vasodilation), swelling (increased vascular permeability), pain (sensitization of nerve endings), and heat.[6] It can promote the production of other pro-inflammatory mediators and is involved in the differentiation of T helper 1 (Th1) and Th17 cells.[4][7]

-

Anti-inflammatory and Pro-resolving Effects: Conversely, PGE2 can also suppress immune responses and promote the resolution of inflammation.[8][9] It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β from macrophages, suppress neutrophil activity, and promote the switch of macrophages to an anti-inflammatory M2 phenotype.[8][10][11]

The signaling pathways activated by each EP receptor are summarized below.

Data Presentation

The biological activity of PGE2 is concentration-dependent. The following tables summarize key quantitative data for PGE2 in various inflammation-related assays.

Table 1: Receptor Binding Affinity of PGE2

| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |

|---|---|---|

| EP1 | 1-10 | [3] |

| EP2 | 1-10 | [3] |

| EP3 | 1-10 | [3] |

| EP4 | 1-10 |[3] |

Table 2: In Vitro Anti-inflammatory Activity of PGE2

| Cell Type | Inflammatory Stimulus | Measured Parameter | IC50 of PGE2 (nM) | Reference |

|---|---|---|---|---|

| Rat Mixed Glial Cultures | Lipopolysaccharide (LPS) | Superoxide Production | 0.13 ± 0.08 | [10] |

| Rat Mixed Glial Cultures | Lipopolysaccharide (LPS) | TNF-α Production | 10.14 ± 0.18 | [10] |

| Human HL-60 Cells | E. coli | Phagocytosis | ~2800 (50% inhibition at 1000 ng/ml) | [11] |